molecular formula C8H8INO2 B112436 2-Amino-2-(4-iodophenyl)acetic acid CAS No. 299167-68-3

2-Amino-2-(4-iodophenyl)acetic acid

Cat. No. B112436
CAS RN: 299167-68-3
M. Wt: 277.06 g/mol
InChI Key: SHUIEJDVWZHDTI-UHFFFAOYSA-N
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Description

“2-Amino-2-(4-iodophenyl)acetic acid” is a chemical compound with the CAS Number: 299167-68-3 . It has a molecular weight of 277.06 and its IUPAC name is amino (4-iodophenyl)acetic acid .


Molecular Structure Analysis

The molecular formula of “2-Amino-2-(4-iodophenyl)acetic acid” is C8H8INO2 . The InChI code is 1S/C8H8INO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) .


Physical And Chemical Properties Analysis

“2-Amino-2-(4-iodophenyl)acetic acid” is a powder with a melting point of 204-205°C . The compound is stored at room temperature .

Scientific Research Applications

Environmental Science

In environmental science, the compound can be studied for its degradation products and their environmental impact. Understanding its breakdown can help in assessing the ecological risks associated with its use in various industries.

Each of these applications leverages the unique chemical structure of 2-Amino-2-(4-iodophenyl)acetic acid, demonstrating its versatility and importance in scientific research .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

2-amino-2-(4-iodophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUIEJDVWZHDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80921507
Record name Amino(4-iodophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(4-iodophenyl)acetic acid

CAS RN

114811-46-0
Record name alpha-Amino-4-iodo-phenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114811460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amino(4-iodophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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